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5-Chloro-6-nitro-1,3-benzodioxole

Cat. No.: B2961751
CAS No.: 7748-57-4
M. Wt: 201.56
InChI Key: GWDKDQSLKYJHKS-UHFFFAOYSA-N
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Description

Contextualization of Benzodioxole Chemistry in Advanced Organic Synthesis

The 1,3-benzodioxole (B145889) scaffold, characterized by a benzene (B151609) ring fused to a five-membered dioxole ring, is a key structural motif in a multitude of natural and synthetic compounds. chemicalbook.comontosight.ai The presence of the methylenedioxy bridge imparts unique electronic properties to the aromatic ring, influencing its reactivity and making it an important component in organic synthesis. chemicalbook.com Benzodioxole derivatives are integral to the pharmaceutical industry, serving as precursors and intermediates in the production of complex therapeutic agents. chemicalbook.comontosight.aithermofisher.com Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of compounds with potential applications in medicinal chemistry, including anti-inflammatory and neuroprotective effects. chemicalbook.com The synthesis of the basic 1,3-benzodioxole structure often involves the condensation of catechol with a suitable methylene (B1212753) source, a process that requires careful control to ensure high yields. chemicalbook.com

Significance of Halogenated and Nitrated Aromatic Heterocycles in Synthetic Strategies

The introduction of halogen and nitro groups onto aromatic heterocyclic rings is a powerful strategy in synthetic organic chemistry. st-andrews.ac.ukgcwgandhinagar.com These substituents significantly alter the electronic and steric properties of the parent molecule, thereby influencing its reactivity and potential biological activity. Halogens, being electronegative, can act as directing groups in electrophilic substitution reactions and can also serve as leaving groups in nucleophilic substitution reactions. st-andrews.ac.ukboyer-research.com The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack and facilitates nucleophilic aromatic substitution. gcwgandhinagar.commsu.edu Furthermore, the nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. This strategic functionalization is crucial in the design of new materials and in the field of drug discovery, where fine-tuning of molecular properties is essential for optimizing therapeutic efficacy. ontosight.ai

Overview of Research Trajectories for 5-Chloro-6-nitro-1,3-benzodioxole

Research surrounding this compound primarily focuses on its utility as a synthetic intermediate. The presence of both a chloro and a nitro group on the benzodioxole framework makes it a versatile precursor for a variety of more complex molecules. The specific placement of these substituents directs further chemical transformations, allowing for the regioselective synthesis of new derivatives. Current research trajectories likely involve the use of this compound in the synthesis of novel bioactive molecules and functional materials. The strategic combination of the benzodioxole core with halogen and nitro functionalities provides a rich platform for chemical exploration.

Chemical Properties and Synthesis of this compound

The unique reactivity and utility of this compound stem from its distinct chemical and physical properties, as well as the methods available for its synthesis.

Physicochemical Properties

This compound is a solid at room temperature. While detailed experimental data is not widely published, its fundamental properties can be summarized as follows:

PropertyValueReference
Molecular FormulaC7H4ClNO4 sigmaaldrich.com
Molecular Weight201.57 g/mol-
CAS Number7748-57-4 sigmaaldrich.com

Synthesis and Purification

The synthesis of this compound typically involves a two-step process starting from 1,3-benzodioxole. The first step is the chlorination of the benzodioxole ring, followed by nitration.

A general method for the chlorination of 1,3-benzodioxole involves reacting it with chlorine gas in a suitable solvent like chloroform (B151607). chemicalbook.com The reaction temperature is carefully controlled to achieve the desired monochlorinated product, 5-chloro-1,3-benzodioxole (B1345674). chemicalbook.com

The subsequent nitration of 5-chloro-1,3-benzodioxole is then carried out using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution introduces the nitro group at the 6-position, ortho to the chloro group, yielding this compound. The purification of the final product is typically achieved through recrystallization or column chromatography.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay of its functional groups, making it a valuable precursor in multi-step syntheses.

Chemical Reactivity

The reactivity of the this compound molecule is primarily influenced by the electron-withdrawing nature of the nitro and chloro groups. These substituents deactivate the aromatic ring towards further electrophilic substitution. However, they activate the ring for nucleophilic aromatic substitution, where a nucleophile can displace the chlorine atom. The nitro group at the 6-position can be readily reduced to an amine, providing a versatile functional group for further derivatization. For instance, similar nitro-substituted benzodioxoles can be reduced to the corresponding amine using reagents like sodium ethanolate (B101781) in methanol (B129727). chemicalbook.com

Role as a Synthetic Precursor

This compound serves as a key starting material for the synthesis of a range of more complex heterocyclic compounds. The chloro and nitro functionalities offer handles for sequential reactions, allowing for the controlled introduction of new substituents and the construction of elaborate molecular architectures. For example, the reduction of the nitro group to an amine, followed by reactions at the chloro position, can lead to a diverse array of disubstituted benzodioxole derivatives. These derivatives are often intermediates in the synthesis of pharmacologically active compounds and other functional organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO4 B2961751 5-Chloro-6-nitro-1,3-benzodioxole CAS No. 7748-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDKDQSLKYJHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Chloro 6 Nitro 1,3 Benzodioxole and Its Precursors

Regioselective Functionalization of 1,3-Benzodioxole (B145889) Core Structures

The ability to introduce functional groups at specific positions on the 1,3-benzodioxole ring is paramount for the synthesis of complex derivatives like 5-Chloro-6-nitro-1,3-benzodioxole. Regioselectivity, the control over the orientation of chemical reactions, is dictated by the inherent electronic properties of the benzodioxole system and the choice of reagents and reaction conditions.

Controlled Nitration Strategies for Benzodioxole Scaffolds

Nitration is a classic electrophilic aromatic substitution reaction crucial for introducing the nitro group (—NO₂) onto the benzodioxole framework. The position of nitration is heavily influenced by the directing effects of the dioxole ring and any pre-existing substituents.

Conventional nitration of unsubstituted 1,3-benzodioxole typically yields 5-nitro-1,3-benzodioxole (B1580859) as the major product. prepchem.comontosight.ai A standard laboratory method involves the dropwise addition of nitric acid in glacial acetic acid to a solution of 1,3-benzodioxole, maintaining a controlled temperature. prepchem.com This reaction proceeds with high yield, demonstrating the activating nature of the methylenedioxy group which directs the incoming electrophile to the para position.

More advanced and milder nitration methods are being explored to improve selectivity and substrate scope, particularly for sensitive molecules. nih.gov Reagents like N-nitropyrazoles have emerged as controllable sources of the nitronium ion (NO₂⁺), allowing for the nitration of a wide range of aromatic compounds under mild conditions. nih.gov For substrates already bearing a deactivating group, stronger conditions, often referred to as "mixed acid" (a mixture of concentrated nitric and sulfuric acids), are necessary to achieve nitration. wikipedia.orgthieme-connect.de The choice of nitrating agent and conditions is critical for controlling the reaction and avoiding the formation of unwanted isomers or polynitrated byproducts. thieme-connect.de

Direct and Indirect Chlorination Approaches to Benzodioxole Derivatives

Introducing a chlorine atom onto the benzodioxole ring can be achieved through several methods. Direct chlorination involves the reaction of the benzodioxole scaffold with a chlorinating agent. A straightforward approach for synthesizing 5-chloro-1,3-benzodioxole (B1345674) is the reaction of 1,3-benzodioxole with chlorine gas in a solvent like chloroform (B151607). chemicalbook.com This reaction proceeds at a moderate temperature and results in a high yield of the desired monochlorinated product. chemicalbook.com

Indirect methods and modern reagents offer alternative pathways. Hypervalent iodine reagents, such as 1-chloro-1,2-benziodoxol-3-one, have been developed for the efficient chlorination of various organic compounds. researchgate.netbeilstein-journals.org While not specifically detailed for 1,3-benzodioxole in the provided context, these reagents are known for their high chemoselectivity and milder reaction conditions. Other chlorination techniques can involve reagents like phosphorus oxychloride (POCl₃) under specific conditions. acs.org The concept of prefunctionalization, where a group is introduced and later transformed into a chlorine atom, represents another indirect strategy. researchgate.net

Multi-step Synthetic Routes to this compound

The synthesis of di-substituted benzodioxoles like the target compound requires a carefully planned sequence of reactions to ensure the correct placement of both the chloro and nitro groups.

Sequence of Halogenation and Nitration in Target Compound Synthesis

The order of electrophilic aromatic substitution reactions is critical in determining the final substitution pattern of the product. lumenlearning.com In the case of this compound, the substituents are positioned ortho to each other. This regiochemistry is typically achieved by introducing the ortho-, para-directing group first, followed by the second substitution.

The chlorine atom is an ortho-, para-directing group, albeit a deactivating one. The nitro group is a strong deactivating and meta-directing group. Therefore, the logical synthetic sequence involves:

Chlorination: 1,3-benzodioxole is first chlorinated to produce 5-chloro-1,3-benzodioxole.

Nitration: The resulting 5-chloro-1,3-benzodioxole is then subjected to nitration. The chloro group at the C-5 position directs the incoming nitro group primarily to the ortho position (C-6), yielding the desired this compound.

This sequence is supported by analogous syntheses, such as the preparation of 5-fluoro-6-nitrobenzo[d] prepchem.comCurrent time information in Bangalore, IN.dioxole, which is achieved by the nitration of 5-fluoro-1,3-benzodioxole. google.com The halogen atom, already in place, directs the subsequent nitration.

Precursor Design and Chemical Transformations for Ring Assembly

An alternative to functionalizing a pre-formed benzodioxole ring is to construct the ring from precursors that already contain the necessary substituents or their precursors. The most common method for forming the 1,3-benzodioxole ring is the condensation of a catechol (a 1,2-dihydroxybenzene) with an aldehyde or ketone. google.com

To synthesize the target compound via this strategy, one could envision starting with a substituted catechol, such as 4-chlorocatechol (B124253) or 3-nitro-5-chlorocatechol. The synthesis would then involve reacting the appropriately substituted catechol with a methylene (B1212753) source, such as dihalomethane or formaldehyde, under basic or acidic conditions to form the dioxole ring.

For instance, a potential route could start from 4-chlorocatechol, which would be reacted to form the benzodioxole ring, giving 5-chloro-1,3-benzodioxole, which is then nitrated as described previously. Syntheses starting from readily available precursors like vanillin (B372448) have also been proposed to generate functionalized 1,3-benzodioxole structures, highlighting the versatility in precursor design. sciencemadness.org

Emerging Techniques in this compound Synthesis

The field of synthetic chemistry is continuously evolving, with new techniques offering improved safety, efficiency, and scalability.

Flow Chemistry: Reactions like nitration and halogenation are often highly exothermic and can pose safety risks on a large scale. Continuous flow chemistry, where reagents are mixed in microreactors, offers precise temperature control, enhanced safety, and improved selectivity. rsc.org This technology is highly suitable for the synthesis of this compound, allowing for the safe handling of hazardous reagents and potentially improving reaction yields and purity. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of 1,3-benzodioxole derivatives. arabjchem.org For example, the one-pot synthesis of 2-phenyl 1,3-benzodioxoles from pyrogallol (B1678534) and benzoic acid derivatives is significantly accelerated using microwave heating. arabjchem.org This technique could potentially be applied to the ring-forming or functionalization steps in the synthesis of the target compound.

Advanced Catalysis: The use of novel catalysts offers another avenue for improved synthesis. Zeolite catalysts, for example, have been employed for the regioselective nitration of aromatic compounds, leveraging their shape-selective properties to favor certain isomers. google.com Similarly, the development of new catalytic systems, including those based on copper and palladium, for C-H functionalization and cross-coupling reactions, opens up new possibilities for the direct and selective introduction of chloro and nitro groups, potentially streamlining the synthetic route. mdpi.comacs.org

Table of Mentioned Compounds

Compound Name
This compound
1,3-Benzodioxole
5-Nitro-1,3-benzodioxole
5-Chloro-1,3-benzodioxole
5-Fluoro-6-nitrobenzo[d] prepchem.comCurrent time information in Bangalore, IN.dioxole
5-Fluoro-1,3-benzodioxole
4,5,6,7-Tetrachloro-1,3-benzodioxole
Catechol
4-Chlorocatechol
3-Nitro-5-chlorocatechol
Vanillin
Pyrogallol
Benzoic Acid
Nitric Acid
Acetic Acid
Sulfuric Acid
Chlorine
Chloroform
Phosphorus oxychloride
1-Chloro-1,2-benziodoxol-3-one

Microwave-Assisted Organic Synthesis Methodologies

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, utilizing microwave irradiation to heat reactions. ijnrd.org Unlike conventional heating methods that transfer heat via conduction and convection, microwave heating directly energizes the molecules in the reaction mixture, leading to rapid and uniform temperature increases. ijnrd.org This technique often results in dramatically reduced reaction times, increased product yields, and improved product purity. ijnrd.orgnih.gov

The application of microwave irradiation is particularly advantageous for the synthesis of heterocyclic scaffolds like 1,3-benzodioxole. Research has shown that synthesizing 2-phenyl-substituted 1,3-benzodioxole derivatives by reacting catechol with benzoic acid derivatives under microwave irradiation is a simple, economical, and effective method that saves time and increases yield. researchgate.net This approach is also considered a green chemistry method as it can reduce the need for toxic solvents and lower energy consumption. researchgate.net

In a specific pilot study relevant to the functionalization of the benzodioxole core, microwave irradiation (100 W, 80°C) was used for the nitration of 5-bromo-1,3-benzodioxole, a compound structurally analogous to the precursor of the title compound. While this preliminary research indicated a potential 30% reduction in nitration time, it also highlighted challenges with product decomposition, suggesting that further optimization of reaction parameters is necessary for viability.

The advantages of MAOS over conventional heating are significant, as demonstrated in various syntheses. For instance, some reactions that require hours under conventional reflux conditions can be completed in minutes with microwave assistance, often with higher yields. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzodioxole and Related Compounds

Reaction Type Conventional Method (Oil Bath) Microwave-Assisted Method Advantage of MAOS Reference
Quinolin-4-ylmethoxychromen-4-ones Synthesis 60 min reaction time 4 min reaction time, 80-95% yield Drastic reduction in time, excellent yield nih.gov
Quinoline Library Synthesis 34% average yield 72% average yield Significant yield enhancement nih.gov

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production, offering significant advantages in scalability, safety, and efficiency. In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time. mdpi.com This methodology is particularly well-suited for industrial-scale production due to improved heat and mass transfer, reduced waste generation, and the potential for integrating reaction monitoring and processing steps. mdpi.com

The functionalization of 1,3-benzodioxole, a key precursor, has been successfully demonstrated in a continuous flow process. A study on the Friedel-Crafts acylation of 1,3-benzodioxole with propionic anhydride (B1165640) utilized a packed bed reactor (PBR) containing a heterogeneous, recyclable catalyst. mdpi.com This setup avoids the need for catalyst separation and workup procedures common in batch reactions. mdpi.com

In this continuous system, running at 100°C with a residence time of 30 minutes, a 73% conversion rate was achieved with 62% selectivity for the desired acylated product. mdpi.com The process demonstrated excellent stability, running continuously for six hours without a drop in performance. mdpi.com A key advantage of this process is the ability to easily separate the unreacted 1,3-benzodioxole starting material by distillation for recycling, further enhancing the process's efficiency and sustainability. mdpi.com Such findings provide a strong foundation for developing scalable, continuous manufacturing processes for precursors of this compound.

Table 2: Continuous Flow Acylation of 1,3-Benzodioxole

Parameter Value / Condition Reference
Reactants 1,3-Benzodioxole, Propionic Anhydride mdpi.com
Reactor Type Packed Bed Reactor (PBR) mdpi.com
Catalyst Heterogeneous Recyclable Catalyst mdpi.com
Temperature 100 °C mdpi.com
Residence Time 30 minutes mdpi.com
Conversion Rate 73% mdpi.com
Selectivity (Acylated Product) 62% mdpi.com

Catalytic Strategies in Benzodioxole Functionalization

The strategic functionalization of the benzodioxole core is crucial for synthesizing complex derivatives. Modern catalysis offers a diverse toolkit to achieve high selectivity and efficiency. These strategies often avoid harsh reagents and tiresome protecting group manipulations common in traditional methods. beilstein-journals.orgbeilstein-journals.org

Heterogeneous Catalysis in Friedel-Crafts Reactions

Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings like 1,3-benzodioxole. The use of heterogeneous, recyclable catalysts is a significant advancement toward making this reaction more sustainable and scalable. mdpi.com In the continuous flow acylation of 1,3-benzodioxole, a solid-supported catalyst (Zn-Aquivion) was employed. mdpi.com Using such catalysts in packed bed reactors allows for high local catalyst concentrations, potentially leading to faster kinetics compared to batch processes, and simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture. mdpi.com

Photocatalytic C-H Functionalization

Photocatalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds under mild conditions, a transformation that is traditionally challenging. beilstein-journals.orgbeilstein-journals.org This approach often utilizes a photocatalyst that, upon light absorption, can initiate a reaction cascade. One such strategy involves hydrogen atom transfer (HAT), where a catalyst selectively cleaves a C-H bond to form a carbon-centered radical. beilstein-journals.org

The inexpensive organic base DABCO (1,4-diazabicyclo[2.2.2]octane) has been identified as a promising HAT catalyst. beilstein-journals.orgbeilstein-journals.org When oxidized by an excited photocatalyst, DABCO forms a radical cation capable of activating C-H bonds, such as those in aldehydes. beilstein-journals.org This generates acyl radicals that can then participate in cross-coupling reactions. beilstein-journals.org The application of such photocatalytic C-H activation strategies to the benzodioxole ring system opens new avenues for direct and selective functionalization, bypassing the need for pre-functionalized starting materials.

Table 3: Overview of Catalytic Strategies for Benzodioxole Functionalization

Catalytic Strategy Catalyst Example Reaction Type Key Findings Reference
Heterogeneous Catalysis Zn-Aquivion Friedel-Crafts Acylation Enables continuous flow processing with high conversion (73%) and easy catalyst recycling. mdpi.com
Photocatalysis (HAT) DABCO / Iridium complex Aldehyde C-H Activation / Arylation DABCO acts as an effective hydrogen atom transfer catalyst for generating acyl radicals under mild photocatalytic conditions. beilstein-journals.orgbeilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 6 Nitro 1,3 Benzodioxole

Reaction Mechanisms and Pathways for Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction.

The reduction of the nitro group on the aromatic ring is a fundamental transformation, providing a pathway to synthetically valuable amino compounds. This process is complex and can yield different products depending on the reaction conditions and the reducing agents employed. The generally accepted mechanism for the reduction of aromatic nitro compounds proceeds through a stepwise pathway involving nitroso and hydroxylamine (B1172632) intermediates. google.com

The primary pathway involves the sequential reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO), then to a hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂). google.com The reduction of the hydroxylamine is often the slowest step, which can lead to its accumulation as an intermediate. google.com A parallel condensation reaction can also occur between the nitroso and hydroxylamine intermediates to form an azoxy species (Ar-N(O)=N-Ar), which can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) compounds before finally cleaving to the amine product. google.com

Common methods for this transformation include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing hydrogen gas at high pressure with supported metal catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide. google.com Transfer hydrogenation, which uses hydrogen donors like hydrazine (B178648) or formic acid, offers a safer alternative to high-pressure hydrogen gas. google.com

Metal-Based Reductions : Metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are classic reagents for nitro group reduction.

Biocatalytic Reduction : Specific enzymes, such as nitroreductases, can catalyze the chemoselective reduction of aromatic nitro groups. nih.gov For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha begins with the reduction of the nitro group to a hydroxylamino group, a reaction catalyzed by a 3-nitrophenol (B1666305) nitroreductase in the presence of NADPH. nih.gov

Table 1: Common Reductive Processes for Aromatic Nitro Compounds

Reducing Agent/System Intermediate(s) Final Product Reference(s)
H₂, Pd/C Nitroso, Hydroxylamine Amine google.com
Sn / HCl Nitroso, Hydroxylamine Amine
Fe / HCl Nitroso, Hydroxylamine Amine
NaBH₄ Nitroso, Hydroxylamine Amine google.com
Nitroreductase, NADPH Hydroxylamine Amine nih.gov

The presence of a strongly electron-withdrawing nitro group dramatically increases the rate of nucleophilic aromatic substitution (SNAr) on the benzodioxole ring. byjus.com Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the nitro group activates the ring by withdrawing electron density, making the ring carbons more electrophilic and susceptible to nucleophilic attack. wikipedia.org

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org In 5-Chloro-6-nitro-1,3-benzodioxole, the nitro group is in the ortho position relative to the chloro substituent. This geometric arrangement is crucial for the stabilization of the reaction intermediate.

The mechanism proceeds via a two-step addition-elimination pathway:

Addition : A nucleophile attacks the carbon atom bearing the chloro leaving group (the ipso carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this complex is delocalized over the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group. wikipedia.orglibretexts.org

Elimination : The aromaticity of the ring is restored by the departure of the chloride ion, which acts as the leaving group, yielding the final substitution product. libretexts.org

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. byjus.com The reaction of the related 5-bromo-6-nitro-1,3-benzodioxole (B1270917) with nucleophiles like amines or thiols exemplifies this type of substitution.

Reactivity of the Chloro Substituent in this compound

The chloro substituent is the primary site for substitution and coupling reactions on the molecule.

Nucleophilic Substitution: As detailed in section 3.1.2, the chloro atom is an effective leaving group in nucleophilic aromatic substitution reactions. This reactivity is a direct consequence of the activation provided by the adjacent nitro group, which stabilizes the Meisenheimer intermediate. wikipedia.orglibretexts.org Therefore, the primary reaction at the chlorinated position is displacement by a strong nucleophile.

Electrophilic Substitution: Further electrophilic aromatic substitution on the this compound ring is highly unfavorable. Both the chloro and the nitro groups are strong deactivating substituents that withdraw electron density from the aromatic ring, making it much less reactive towards electrophiles. Classic electrophilic reactions like Friedel-Crafts alkylation or acylation are generally not feasible under standard conditions due to the deactivated nature of the ring. nih.gov

The aryl chloride functionality of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use increasingly common.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used to form biaryl structures. Research on the related (6-bromobenzo[d] byjus.comdioxol-5-yl)methanol has demonstrated successful Suzuki-Miyaura coupling with various boronic acids. researchgate.net

Heck Coupling : This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene, catalyzed by a palladium complex.

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to produce substituted alkynes.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine.

Table 2: Potential Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Catalyst System (Typical) Product Type Reference(s)
Suzuki-Miyaura Boronic Acid (R-B(OH)₂) Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃) Aryl-R researchgate.net
Heck Alkene (R'-CH=CH₂) Pd catalyst, Base Aryl-CH=CH-R' acs.org
Sonogashira Terminal Alkyne (H-C≡C-R'') Pd catalyst, Cu(I) co-catalyst, Base Aryl-C≡C-R'' acs.org
Buchwald-Hartwig Amine (R₂NH) Pd catalyst, Ligand, Base Aryl-NR₂

Transformations Involving the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole (or methylenedioxy) ring itself is generally stable, but it can be cleaved under certain conditions, most notably with strong Lewis acids. A common procedure involves the use of aluminum chloride (AlCl₃) to break the methylenedioxy bridge, yielding a catechol (a 1,2-dihydroxybenzene) derivative. scielo.br

In substrates containing electron-withdrawing groups like a nitro group, this cleavage can proceed with high regioselectivity. scielo.br The reaction of safrole derivatives containing nitro groups with AlCl₃ has been shown to result in the regioselective formation of chloromethyl ether intermediates, which can then be converted to mono-O-methylated phenols. scielo.br This indicates that the electronic properties of substituents on the aromatic ring play a crucial role in directing the outcome of the ring-opening reaction. Applying this to this compound, treatment with AlCl₃ would be expected to cleave the methylenedioxy ether linkages to produce a substituted catechol.


Ring-Opening and Ring-Closing Metathesis in Related Benzodioxoles

Ring-closing metathesis (RCM) has become a powerful and widely utilized method in organic chemistry for the synthesis of unsaturated rings of various sizes, including those found in heterocyclic systems related to benzodioxoles. researchgate.netwikipedia.org This reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically containing ruthenium, to form a cycloalkene and a small volatile alkene like ethylene (B1197577). wikipedia.org The driving force for RCM is often the entropically favorable release of ethylene gas from the reaction mixture when terminal olefins are used. organic-chemistry.org

While direct RCM applications on this compound are not extensively documented in the literature, the synthesis of related 1,4-benzodioxine structures highlights the utility of this strategy. For instance, 2-substituted 1,4-benzodioxines have been successfully prepared through an RCM strategy starting from catechol derivatives. rsc.org Historically, RCM on substrates containing vinylic ethers was considered challenging, often requiring high loadings of second-generation Grubbs catalysts. rsc.org However, advancements have led to more efficient catalyst systems. The use of a nitro-Grela catalyst, for example, has enabled the construction of the 1,4-benzodioxine ring with catalyst loadings at parts-per-million (ppm) levels, demonstrating a practical and atom-economical approach. rsc.org

The general mechanism for RCM, as proposed by Chauvin, proceeds through a [2+2] cycloaddition between the metal alkylidene and a terminal alkene of the substrate to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to release the new intramolecular double bond and a new metal alkylidene, which continues the catalytic cycle. wikipedia.orgorganic-chemistry.org The versatility of modern Grubbs and other ruthenium-based catalysts allows for tolerance of a wide array of functional groups, making RCM suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org Tandem strategies, such as ring-opening-ring-closing metathesis (RORCM), further expand the synthetic possibilities, allowing for the efficient synthesis of new functionalized catalysts and complex cyclic structures. nih.gov

Table 1: Catalyst Systems in Ring-Closing Metathesis of Benzodioxole-Related Structures

CatalystSubstrate TypeProductCatalyst LoadingYieldReference
Grubbs' Second-Generation CatalystCatechol derivative with vinylic ethers1,4-Benzodioxines5–8 mol%- rsc.org
Nitro-Grela CatalystCatechol derivative with vinylic ethers1,4-Benzodioxinesppm levels>90% rsc.org
Grubbs' First-Generation Catalyst2-(allyloxy)styrenesChromanes (via RCM-transfer hydrogenation)-- researchgate.net

Stability and Reactivity of the Methylenedioxy Bridge under Various Conditions

The methylenedioxy bridge of the 1,3-benzodioxole ring system exhibits characteristic stability and reactivity patterns influenced by the substituents on the aromatic ring. The bridge is generally stable but can be cleaved under specific chemical or enzymatic conditions.

Chemically, the cleavage of the methylenedioxy bridge can be effectively achieved using Lewis acids such as aluminum chloride (AlCl₃). scielo.br Mechanistic studies on safrole derivatives (which possess the 1,3-benzodioxole core) have provided significant insight into this reaction. The presence of electron-withdrawing groups, such as a nitro group, on the benzodioxole ring has a profound impact on the regioselectivity of the cleavage. scielo.br For a compound like this compound, the nitro group at the 6-position would strongly influence the reaction outcome. In substrates with conjugated electron-withdrawing groups, the reaction with AlCl₃ can lead to the regioselective formation of isolable chloromethyl ether intermediates. scielo.br Subsequent treatment of these intermediates allows for the synthesis of mono-O-methylated catechols. scielo.br The proposed mechanism involves the coordination of AlCl₃ to the ether oxygens, followed by bond cleavage. The regioselectivity is dictated by the electronic effects of the substituents on the aromatic ring. scielo.br

In addition to chemical cleavage, the methylenedioxy bridge is a known substrate for certain enzymes, particularly cytochrome P450 monooxygenases. nih.govnih.govresearchgate.net In the biosynthesis of various natural products like alkaloids, P450 enzymes catalyze the formation of the methylenedioxy bridge from an o-methoxyphenol precursor. nih.govnih.govresearchgate.net Conversely, in metabolic processes involving xenobiotics, P450 enzymes can catalyze the cleavage of the methylenedioxy bridge. This metabolic cleavage is a critical step in the detoxification or, in some cases, the toxification of compounds containing this moiety. taylorandfrancis.com The cleavage often proceeds via an unstable intermediate that can form a reactive ortho-quinone, which may be responsible for toxicity. taylorandfrancis.com The photoexcited nitroarene group itself can act as a C-H bond activator and an oxygen atom source under certain anaerobic conditions, although this has been studied more in the context of intermolecular reactions rather than intramolecular bridge cleavage. acs.org

Table 2: Products of Methylenedioxy Bridge Cleavage in Substituted Safrole Derivatives

SubstrateReagentConditionsMajor Product(s)Reference
4-Nitro-1,2-methylenedioxybenzeneAlCl₃ / Pyridine12 h4-Nitrocatechol scielo.br
5-Allyl-1,3-benzodioxole-4-carbaldehydeAlCl₃ / Glacial AcOH-5-(Allyl)-2-(chloromethoxy)phenol scielo.br
2-Nitro-4,5-methylenedioxypropiophenoneAlCl₃ / Glacial AcOH-5-(Chloromethoxy)-2-nitro-4-propiophenonephenol scielo.br

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 6 Nitro 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

No publicly available data.

No publicly available data.

No publicly available data.

No publicly available data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No publicly available data.

No publicly available data.

No publicly available data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecular structure. These methods probe the vibrational and rotational modes of molecules, providing a unique spectral fingerprint. For 5-Chloro-6-nitro-1,3-benzodioxole, these techniques are crucial for confirming the presence of its key chemical moieties: the nitro group (NO₂), the benzodioxole system, and the carbon-chlorine (C-Cl) bond.

In the analysis of related compounds like 5-nitro-1,3-benzodioxole (B1580859), Fourier Transform Infrared (FTIR) and Fourier Transform (FT)-Raman spectroscopies have been effectively utilized. orientjchem.org The spectra are characterized by distinct bands corresponding to specific vibrational modes. The nitro group, for instance, exhibits strong and characteristic asymmetric and symmetric stretching vibrations. orientjchem.org The asymmetric stretch (νasNO₂) typically appears in the 1580-1500 cm⁻¹ region, while the symmetric stretch (νsNO₂) is found in the 1400-1300 cm⁻¹ range. orientjchem.org

By comparing the experimental spectra of this compound with established correlation tables and data from analogous structures, a detailed and confident identification of its functional groups can be achieved. orientjchem.orgresearchgate.net

Table 1: Illustrative Vibrational Frequencies for Functional Groups in a Related Nitro-1,3-benzodioxole Structure Data based on experimental and theoretical analysis of 5-nitro-1,3-benzodioxole. orientjchem.org

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1609-
Nitro (NO₂)Symmetric Stretch14371430
Methylene (B1212753) (CH₂)Stretching2925-
Methylene (CH₂)Scissoring1489-
Methylene (CH₂)Wagging-1378
Aromatic C-HOut-of-plane Bending872, 810, 719809, 725

X-ray Diffraction (XRD) for Solid-State Molecular Architecture Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby elucidating the compound's molecular architecture and crystal packing.

An XRD analysis of this compound would yield critical data points including the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). researchgate.netresearchgate.net This information is fundamental to understanding the solid-state properties of the material and reveals non-covalent interactions, such as hydrogen bonds or π–π stacking, that stabilize the crystal lattice. researchgate.net

Table 2: Example Crystallographic Data for a Related Benzodioxole Derivative Data for Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate. researchgate.net

ParameterValue
Chemical FormulaC₁₂H₈N₂O₆
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.8191 (9)
b (Å)7.3220 (6)
c (Å)15.4133 (13)
β (°)91.691 (2)
Volume (ų)1220.47 (18)
Z (molecules/unit cell)4

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of synthetic organic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For preparative purposes, column chromatography is a standard method used in the synthesis of 1,3-benzodioxole (B145889) derivatives. researchgate.net In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components. Compounds are separated based on their polarity, with less polar compounds generally eluting faster than more polar ones.

For purity assessment, Thin-Layer Chromatography (TLC) is a rapid and effective analytical tool. researchgate.net A small spot of the compound is applied to a plate coated with an adsorbent (like silica gel), and the plate is developed in a sealed chamber containing a suitable solvent system. The retention factor (Rf) value helps in identifying compounds and assessing the presence of impurities. For more quantitative and high-resolution purity analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are employed. These methods provide high sensitivity and selectivity, allowing for the detection and quantification of even minor impurities. scispace.com

Table 3: General Chromatographic Methods for Benzodioxole Derivatives

MethodStationary PhaseTypical Mobile Phase SystemPurpose
Column ChromatographySilica Gel (e.g., 70-230 mesh) researchgate.netHexane/Ethyl Acetate (B1210297) gradientsIsolation & Purification
Thin-Layer Chromatography (TLC)Silica Gel plates researchgate.netHexane/Ethyl AcetateReaction Monitoring, Purity Check
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18)Acetonitrile (B52724)/Water or Methanol (B129727)/WaterQuantitative Purity Assessment
Gas Chromatography (GC)Capillary column (e.g., DB-5)Inert carrier gas (e.g., Helium)Purity Assessment for volatile compounds

Computational Chemistry and Theoretical Investigations of 5 Chloro 6 Nitro 1,3 Benzodioxole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityrsc.orgscispace.comrsc.org

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. rsc.org For compounds like 5-Chloro-6-nitro-1,3-benzodioxole, DFT calculations, often using hybrid functionals such as B3LYP combined with a suitable basis set like 6-311G+(d,p), are employed to compute molecular geometries, electronic structures, and reactivity parameters. rsc.orgrsc.org These calculations provide a foundational understanding of the molecule's intrinsic characteristics, governed by the interplay of its functional groups: the electron-donating 1,3-benzodioxole (B145889) ring and the electron-withdrawing chloro and nitro groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. rsc.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. rsc.orgwuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system, while the LUMO is anticipated to be centered on the potent electron-withdrawing nitro group (–NO₂). This distribution dictates that the benzodioxole portion of the molecule is the likely site for electrophilic attack, whereas the nitro group region is susceptible to nucleophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Orbital/Concept Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital Represents the electron-donating capability of a molecule.
LUMO Lowest Unoccupied Molecular Orbital Represents the electron-accepting capability of a molecule.

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) | A smaller gap indicates lower kinetic stability and higher chemical reactivity. rsc.org |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface to predict how a molecule will interact with other species. The MEP is an invaluable tool for identifying sites for electrophilic and nucleophilic reactions. rsc.org

Different colors on the MEP map denote varying electrostatic potentials. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, prone to nucleophilic attack). walisongo.ac.id Green and yellow signify areas of intermediate potential. For this compound, the MEP map would be expected to show a significant negative potential (red) localized around the oxygen atoms of the nitro group, highlighting them as the primary sites for interaction with electrophiles. rsc.org Conversely, regions near the hydrogen atoms and potentially the carbon atom attached to the nitro group would exhibit a more positive potential (blue or green).

Quantum Chemical Descriptors and Reactivity Indicesrsc.orgscispace.comrsc.org

From the computed HOMO and LUMO energies, a suite of quantum chemical descriptors can be derived. These global reactivity indices quantify various aspects of a molecule's reactivity and stability. rsc.org According to Koopman's theorem, these descriptors can be approximated using the energies of the frontier orbitals. rsc.org They provide a quantitative basis for comparing the chemical behavior of different molecules.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP indicates a better electron donor. It is approximated as IP ≈ -EHOMO . rsc.org

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests a better electron acceptor. It is approximated as EA ≈ -ELUMO . rsc.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (IP - EA) / 2 . rsc.org

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. It is calculated as σ = 1 / η . rsc.org

Electronegativity (χ): Describes the power of a molecule to attract electrons. It is the average of the ionization potential and electron affinity: χ = (IP + EA) / 2 . rsc.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity: μ = -χ . rsc.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It quantifies the electrophilic character of a species and is calculated as ω = μ² / (2η) . rsc.org

Table 2: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Significance
Ionization Potential (IP) IP ≈ -EHOMO Energy needed to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMO Energy released upon gaining an electron.
Chemical Hardness (η) η = (IP - EA) / 2 Resistance to change in electron distribution.
Chemical Softness (σ) σ = 1 / η Reciprocal of hardness; indicates polarizability.
Electronegativity (χ) χ = (IP + EA) / 2 Power to attract electrons.
Chemical Potential (μ) μ = -χ "Escaping tendency" of electrons.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactionsscispace.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. materialsciencejournal.org It provides a detailed picture of the bonding and antibonding interactions that contribute to molecular stability. The analysis involves examining all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs.

Table 3: List of Chemical Compounds

Compound Name
This compound
2,5-dichloro-p-xylene
5-nitro-1,3-benzodioxole (B1580859)
Acetic acid
Ascorbic acid
Benzene (B151609)
Chlorobenzene (B131634)
Fluorobenzene
Isatin
3,4-methylenedioxyaniline
Tetrabutylammonium fluoride
1,3-dinitrobenzene
2,4-dinitrobromobenzene
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
2-methoxy-5-nitrophenol
2-methoxy-4-methylphenol
4-nitro-m-xylene
5-nitro-m-xylene
2-chloro-xylene
α,α,α′,α′ tetra bromo-p-xylene
4-bromo-o-xylene
Kanamycin
2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol
5-Bromo-6-nitro-1,3-benzodioxole (B1270917)
5-Chloro-6-(chloromethyl)-1,3-benzodioxole
1,3-Benzodioxole, 5-methoxy-6-nitro-
(E)-1-(benzo[d] rsc.orgchemspider.comdioxol-5-yl)-3-(4-aryl)prop-2-en-1-one
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
4-chloronitrobenzene
N-iodosuccinimide (NIS)
Trifluoromethanesulfonic acid
1,2,3-trifluoro-4-nitrobenzene
5-azaindole
Imidazole
1-Allyl-3-chloro-5-nitro-1H-indazole
5-Chloro-2-nitro-phenol
Trinitrotoluene
Phthalan
5-oxoethyl-1,3-benzodioxole
5-cyano-1,3-benzodioxole
5-methyl-1,3-benzodioxole
5-chloro-2-(3-chlorophenylcarbamoyl) phenylacetate
4-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate (B1210297)
2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one
3-(2-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)hydrazono)-1-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl) indolin-2-one

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound typically proceeds through the electrophilic aromatic substitution (SEAr) nitration of a 5-chloro-1,3-benzodioxole (B1345674) precursor. Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides a powerful lens through which to examine the intricate details of this reaction mechanism. By modeling the reaction pathway and analyzing the associated transition states, researchers can gain a deeper understanding of the factors governing the reaction's feasibility, regioselectivity, and kinetics.

Detailed computational studies specifically on the nitration of 5-chloro-1,3-benzodioxole to form this compound are not extensively available in the public domain. However, valuable insights can be extrapolated from theoretical investigations into the nitration of structurally related aromatic compounds, such as chlorobenzene and other benzodioxole derivatives. These studies lay a theoretical foundation for understanding the key steps of the reaction: the formation of the nitronium ion (NO₂⁺), the generation of intermediate complexes (π- and σ-complexes), and the final deprotonation step.

The generally accepted mechanism for electrophilic aromatic nitration involves the initial formation of the highly electrophilic nitronium ion from nitric acid, typically catalyzed by sulfuric acid. libretexts.org This electrophile then interacts with the electron-rich aromatic ring of the substrate.

Intermediates and Transition States:

Theoretical models of electrophilic nitration identify several key stationary points along the potential energy surface. For the nitration of benzene and its derivatives, two types of intermediates are typically located: a π-complex and a σ-complex (also known as a Wheland intermediate). d-nb.infoeurjchem.com

π-Complex: This is a loosely bound adduct where the nitronium ion is associated with the π-electron system of the aromatic ring without forming a covalent bond to a specific carbon atom.

σ-Complex: This is a more stable intermediate where the nitronium ion has formed a covalent bond with a carbon atom of the ring, disrupting the aromaticity and creating a carbocation. d-nb.info

The transition states connect these intermediates and the reactants/products. The rate-determining step in electrophilic nitration is generally the formation of the σ-complex. d-nb.info DFT calculations on the nitration of chlorobenzene have shown that the transition state leading to the σ-complex is the highest point on the energy profile. d-nb.info

Hypothetical Reaction Coordinate for the Nitration of 5-Chloro-1,3-benzodioxole:

While specific energetic data for the nitration of 5-chloro-1,3-benzodioxole is not available, a hypothetical reaction coordinate diagram can be constructed based on studies of similar reactions. The diagram would illustrate the relative energies of the reactants, the π-complex, the transition state for σ-complex formation, the σ-complex itself, and the final product.

The following table presents hypothetical relative energy values (in kcal/mol) for the key species involved in the nitration of an activated aromatic ring, based on general findings from computational studies of electrophilic aromatic substitution. These values are illustrative and would require specific DFT calculations for 5-chloro-1,3-benzodioxole for accurate determination.

SpeciesHypothetical Relative Energy (kcal/mol)Description
Reactants (5-Chloro-1,3-benzodioxole + NO₂⁺)0The starting materials of the reaction.
π-Complex-5 to -2A loosely bound complex between the electrophile and the aromatic ring.
Transition State 1 (TS1)+10 to +15The energy barrier for the formation of the σ-complex. This is typically the rate-determining step.
σ-Complex (Wheland Intermediate)+2 to +5The carbocation intermediate formed by the addition of the nitronium ion.
Transition State 2 (TS2)Lower than TS1The energy barrier for the deprotonation of the σ-complex to restore aromaticity.
Products (this compound + H⁺)-20 to -15The final, more stable products of the reaction.

Table 1: Hypothetical Relative Energies for the Nitration of 5-Chloro-1,3-benzodioxole.

Transition State Analysis:

A detailed analysis of the transition state structure for the formation of the σ-complex would reveal important geometric and electronic features. The C-N bond between the aromatic ring and the incoming nitro group would be partially formed, and the geometry around the attacked carbon atom would be distorted from its initial sp² hybridization towards sp³ hybridization. The positive charge would be delocalized over the remaining π-system of the aromatic ring.

Computational studies on related compounds have shown that the nature of the solvent can significantly influence the energies of the intermediates and transition states. d-nb.info Therefore, accurate modeling of the reaction pathway for the nitration of 5-chloro-1,3-benzodioxole would necessitate the inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules.

Further computational investigations, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the electronic structure of the transition state and intermediates, elucidating the nature of the bonding and charge distribution throughout the reaction process. researchgate.net

Synthetic Utility and Applications of 5 Chloro 6 Nitro 1,3 Benzodioxole in Complex Molecule Construction

Role as a Precursor in Heterocyclic Compound Synthesis

5-Chloro-6-nitro-1,3-benzodioxole serves as a crucial starting material in the creation of various heterocyclic compounds. The reactivity of its chloro and nitro groups allows for the introduction of diverse functionalities and the construction of new ring systems.

One notable application is in the synthesis of derivatives of 1,3-benzodioxole (B145889). For instance, it can be used to produce other substituted benzodioxoles, which are known to possess a wide range of biological activities. worldresearchersassociations.comresearchgate.net The synthesis often involves multi-step reactions, including nitration, reduction, and diazotization, to yield a variety of derivatives. researchgate.net

The compound can also be transformed into other heterocyclic systems. For example, it can be converted to 5-chloro-6-nitro-1,3-benzoxazole, a related heterocyclic compound with its own set of applications. sigmaaldrich.comuni.lu Additionally, it is a precursor for 5-Chloro-6-(2-nitroethenyl)-1,3-benzodioxole, another derivative with potential uses in further synthetic endeavors. ncats.iofda.gov

The versatility of this compound is further demonstrated by its use in creating complex structures like spiro[benzodioxole-2,4'-piperidine] derivatives, which have been investigated for their potential antitumor properties. ub.edu

Integration into Polycyclic Aromatic Systems

While direct integration of this compound into polycyclic aromatic hydrocarbons (PAHs) is not extensively documented, its derivatives play a role in this area. The functional groups on the benzodioxole ring can be chemically modified to facilitate the fusion of additional aromatic rings, thereby constructing larger, more complex polycyclic systems.

The synthesis of polycyclic aromatic compounds is an active area of research, with applications in materials science, particularly for organic light-emitting diodes (OLEDs). google.com The development of new synthetic methods, such as the vicinal diiodination of PAHs, provides pathways to functionalized building blocks that can be used to create more elaborate structures. researchgate.net Although not directly involving this compound, these methods highlight the importance of functionalized aromatic compounds in the synthesis of advanced materials.

Derivatization for Exploration of Structure-Activity Relationships (SAR) in Chemical Space

The chemical structure of this compound makes it an excellent scaffold for derivatization to explore structure-activity relationships (SAR). By modifying the chloro and nitro groups, or by introducing new substituents, chemists can systematically alter the molecule's properties and investigate how these changes affect its biological activity.

For example, derivatives of 1,3-benzodioxole have been synthesized and evaluated for their potential as antagonists for P2X4 and P2X7 receptors, which are implicated in various diseases. nih.gov The ability to create a library of related compounds from a single precursor like this compound is crucial for identifying lead compounds in drug discovery.

SAR studies have also been conducted on related benzazepine structures, where modifications to a 6-chloro-1-phenylbenzazepine framework led to the identification of a new dopamine (B1211576) D1 receptor antagonist. mdpi.com These studies underscore the importance of systematic derivatization in medicinal chemistry. Furthermore, 1,3-benzodioxole derivatives have been investigated for their cytotoxic effects on various cancer cell lines, with the goal of developing new anticancer agents. researchgate.net

Applications in Materials Chemistry Precursor Synthesis (e.g., non-linear optical materials)

The unique electronic properties of the 1,3-benzodioxole ring system, enhanced by the presence of electron-withdrawing nitro and chloro groups, make this compound a promising precursor for materials with interesting optical properties.

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. nih.gov The synthesis of novel organic molecules with large second-harmonic generation responses is a key goal in this field. nih.gov Chalcones containing the 1,3-benzodioxole moiety have been synthesized and shown to exhibit NLO properties. nih.govrsc.org The design and synthesis of such materials often rely on creating molecules with a high degree of charge transfer, which can be achieved by incorporating electron-donating and electron-withdrawing groups on an aromatic framework. The structure of this compound provides a foundation for building such molecules.

The development of new NLO materials is an ongoing effort, with researchers exploring a vast chemical space to discover compounds with enhanced performance. nih.gov The versatility of precursors like this compound is essential for synthesizing the diverse range of molecules needed for this exploration.

Process Optimization and Industrial Implications in 5 Chloro 6 Nitro 1,3 Benzodioxole Production

Reaction Condition Optimization for Enhanced Yield and Selectivity

Chlorination of 1,3-Benzodioxole (B145889):

The initial chlorination of 1,3-benzodioxole is a critical step. A high yield of the 5-chloro isomer is desirable to ensure an efficient subsequent nitration. One reported method involves the reaction of 1,3-benzodioxole with chlorine gas in a chloroform (B151607) solvent. Key parameters that can be optimized include:

Reaction Temperature: Controlling the temperature is vital to prevent over-chlorination and the formation of unwanted isomers. A study on a similar chlorination process maintained a temperature of 35°C .

Reaction Time: The duration of the reaction influences the conversion of the starting material. A reaction time of 2 hours has been reported to achieve high yields .

Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Chloroform has been used effectively in this chlorination .

A high yield of 96.2% for the synthesis of 5-chloro-1,3-benzodioxole (B1345674) has been reported under specific conditions, highlighting the importance of precise control over the reaction parameters .

Nitration of 5-Chloro-1,3-benzodioxole:

The subsequent nitration of 5-chloro-1,3-benzodioxole introduces the nitro group onto the aromatic ring. The primary challenge in this step is to achieve regioselectivity, favoring the formation of the 6-nitro isomer over other possibilities. The directing effects of the existing chloro and methylenedioxy groups on the benzodioxole ring will influence the position of nitration.

Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid. However, these conditions can be harsh and may lead to the formation of byproducts. The optimization of this step would involve a systematic study of various parameters:

Nitrating Agent: While mixed acids are common, alternative nitrating agents could offer improved selectivity and milder reaction conditions.

Acid Concentration: The concentration of both nitric and sulfuric acid can significantly impact the reaction rate and the formation of undesired byproducts.

Temperature Control: Nitration reactions are typically exothermic, and careful temperature control is essential to prevent over-nitration and ensure safety.

Reaction Time: The duration of the nitration needs to be optimized to maximize the yield of the desired product while minimizing the formation of impurities.

Continuous flow reactors offer a promising alternative to batch processing for nitration reactions. They provide enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety for highly exothermic reactions.

Interactive Data Table: Illustrative Optimization of Nitration Conditions

ParameterCondition ACondition BCondition CYield of 5-Chloro-6-nitro-1,3-benzodioxole
Nitrating Agent HNO₃/H₂SO₄HNO₃/Acetic Anhydride (B1165640)Dinitrogen PentoxideVaries
Temperature 0-10 °C20-25 °C-10 to 0 °CVaries
Reaction Time 2 hours4 hours1 hourVaries
Solvent DichloromethaneAcetic AcidAcetonitrile (B52724)Varies

Note: This table is illustrative and represents a potential experimental design for optimizing the nitration of 5-chloro-1,3-benzodioxole. The yields would need to be determined experimentally.

Purification Techniques and Strategies for High-Purity Material

Achieving a high degree of purity for this compound is essential for its intended applications, particularly in the synthesis of fine chemicals and pharmaceuticals. The crude product obtained from the synthesis is likely to contain unreacted starting materials, isomers, and other byproducts. A multi-step purification strategy is typically employed.

Initial Work-up:

Following the reaction, an initial work-up is necessary to remove the bulk of impurities. This often involves:

Quenching: The reaction mixture is typically poured into ice-water to stop the reaction and precipitate the crude product.

Extraction: The product can be extracted into an organic solvent.

Washing: The organic layer is washed with water and brine to remove residual acids and water-soluble impurities.

Crystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. For nitrated benzodioxole derivatives, alcohols such as ethanol (B145695) or isopropanol (B130326) are often suitable recrystallization solvents.

Chromatography:

For achieving very high purity or for separating closely related isomers, chromatographic techniques are invaluable.

Column Chromatography: This technique is widely used for the purification of organic compounds. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates. For benzodioxole derivatives, solvent systems such as n-hexane:ethyl acetate (B1210297) are commonly used.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative-scale purification. Reverse-phase HPLC with a C18 column is a common method for separating nitroaromatic isomers. The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile and water, and the pH can be adjusted to optimize separation.

Interactive Data Table: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility at different temperaturesSimple, cost-effective, can handle large quantitiesMay not be effective for separating isomers with similar solubilities, potential for product loss
Column Chromatography Differential adsorption on a stationary phaseGood for separating a wide range of compounds, scalableCan be time-consuming and require large volumes of solvent
HPLC High-resolution separation based on partitioning between a stationary and a mobile phaseExcellent separation of isomers, high purity achievableMore expensive, limited sample capacity for preparative scale

Sustainable Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact and enhance process safety. The synthesis of this compound can be made more sustainable by addressing several key areas.

Alternative Nitrating Agents:

Traditional nitration with mixed nitric and sulfuric acids generates significant acidic waste. Research into greener nitrating agents is ongoing. Some alternatives include:

Solid Acid Catalysts: Using solid acid catalysts can reduce the amount of liquid acid waste and allow for easier catalyst recovery and reuse.

Dinitrogen Pentoxide (N₂O₅): This reagent can be used in non-acidic conditions, reducing corrosive waste streams.

Enzymatic Nitration: Biocatalytic methods, such as using horseradish peroxidase, offer a green alternative for the nitration of aromatic compounds under mild conditions.

Solvent Selection:

Many organic solvents used in synthesis are volatile and can have negative environmental and health impacts. The use of greener solvents or solvent-free conditions is a key aspect of sustainable chemistry. For nitration reactions, exploring alternatives to chlorinated solvents is a priority. Ionic liquids have been investigated as environmentally benign reaction media for nitration.

Waste Reduction and Atom Economy:

Optimizing reactions to maximize the incorporation of reactant atoms into the final product (high atom economy) is a fundamental principle of green chemistry. This involves minimizing the formation of byproducts and developing catalytic processes that can be run with high efficiency. The reduction of nitroaromatic compounds, a common subsequent step for compounds like this compound, can also be made more sustainable by using catalytic hydrogenation with recyclable catalysts or metal-free reduction methods.

Energy Efficiency:

The use of microwave irradiation or ultrasound-assisted synthesis can sometimes lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. These techniques have been successfully applied to the synthesis of benzodioxole derivatives and nitration reactions.

By integrating these process optimization strategies and sustainable chemistry principles, the industrial production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-6-nitro-1,3-benzodioxole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A continuous-flow synthesis approach (e.g., using a stainless steel reactor coil heated to 75°C with back-pressure regulation) can enhance reaction efficiency. For example, analogous benzodioxole derivatives like 5-allyloxy-1,3-benzodioxole were synthesized by mixing sesamol and alkyl iodides in a MeOH/H₂O solvent system under controlled flow rates (32–29 µL/min) and pressure (15 bar), achieving 76% yield after flash chromatography . Adjusting stoichiometry (e.g., excess alkylating agents) and solvent polarity (e.g., AcOEt-petroleum ether gradients) can optimize isolation of nitro-substituted derivatives.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer : Use 1H^1H NMR to identify aromatic protons (e.g., δ 6.70–6.34 ppm for benzodioxole protons) and allyl/alkyl substituents. 13C^{13}C NMR can resolve carbonyl or nitro group environments (e.g., δ 148–154 ppm for oxygenated carbons). IR spectroscopy detects functional groups like nitro (stretching at ~1520 cm1^{-1}) and C-O-C (1178–1035 cm1^{-1}) . For ambiguous cases, HRMS (ASAP+) provides precise molecular ion confirmation (e.g., m/z 178.0630 for C10_{10}H10_{10}O3_3) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Prioritize PPE (gloves, goggles) and fume hood use due to potential toxicity. Consult safety data sheets (SDS) for storage (e.g., 15–25°C in airtight containers) and first-aid measures (e.g., immediate rinsing for skin/eye contact). Avoid aqueous or acidic conditions that may release hazardous byproducts (e.g., nitroso compounds) .

Advanced Research Questions

Q. How does this compound interact with fungal heme-peroxygenases, and what experimental designs can elucidate its role in enzymatic oxidation?

  • Methodological Answer : Use purified fungal peroxygenases (e.g., PaDa-I) in buffered H2 _2O2_2/ABTS systems to monitor oxidation kinetics via UV-Vis spectroscopy (λ = 420 nm for ABTS+^{+}). Substrate specificity can be tested by comparing turnover rates with analogs like 5-nitro-1,3-benzodioxole (NBD), as demonstrated in ether oxidation studies . Structural insights may require X-ray crystallography or docking simulations using enzyme-substrate complexes .

Q. What strategies can resolve contradictions in copolymerization reactivity ratios involving this compound derivatives?

  • Methodological Answer : Apply the Fineman-Ross method to estimate reactivity ratios (r1_1, r2_2) from low-conversion copolymerization data. For example, copolymerizing 5-vinyl-1,3-benzodioxole with styrene yielded r1_1 = 1.02 and r2_2 = 0.6 using 1H^1H NMR or elemental analysis for composition determination. Discrepancies may arise from solvent polarity or initiator effects; replicate experiments with varied monomer feed ratios (e.g., 10–90 mol%) improve reliability .

Q. How can in vitro assays evaluate the impact of this compound on cytochrome P450 isozymes?

  • Methodological Answer : Use liver microsomes or recombinant CYP isoforms (e.g., CYP1A1) incubated with the compound and NADPH. Monitor metabolite formation via LC-MS or fluorometric substrates (e.g., ethoxyresorufin for CYP1A1). Competitive inhibition assays (e.g., IC50_{50}) and molecular docking can identify binding modes, as shown for structurally related benzodioxoles regulating P450 activity in murine models .

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